6-Bromo-5-chloroquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloroquinazolin-2-amine is a chemical compound with the molecular formula C8H5BrClN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloroquinazolin-2-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzonitrile with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 6 and 5 positions, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloroquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives with potential biological activities.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different chemical properties and applications.
Scientific Research Applications
6-Bromo-5-chloroquinazolin-2-amine is extensively used in scientific research due to its diverse applications:
Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinazolin-2-amine
- 5-Chloroquinazolin-2-amine
- 6-Chloroquinazolin-2-amine
Uniqueness
6-Bromo-5-chloroquinazolin-2-amine is unique due to the presence of both bromo and chloro substituents, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its potential for diverse chemical reactions and biological activities compared to similar compounds with only one substituent.
Properties
IUPAC Name |
6-bromo-5-chloroquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCHKLGREZJHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.